molecular formula C31H47ClN8O10 B1255458 Sohbumycin CAS No. 99270-01-6

Sohbumycin

Cat. No.: B1255458
CAS No.: 99270-01-6
M. Wt: 727.2 g/mol
InChI Key: OHBCWVJHZZYAHJ-QODGRZNGSA-N
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Description

Sohbumycin is a novel macrolide antibiotic derived from Streptomyces species, as indicated in studies focusing on the taxonomy, fermentation, and biological activity of structurally related compounds . These compounds are characterized by their activity against Gram-positive bacteria, including strains resistant to erythromycin . This compound’s production process likely involves fermentation techniques similar to those used for Swalpamycin, which is isolated from Streptomyces anandii subsp. swalpus .

Properties

CAS No.

99270-01-6

Molecular Formula

C31H47ClN8O10

Molecular Weight

727.2 g/mol

IUPAC Name

(3R,5S,10S,13R,15R,23S,26S,28S)-5-chloro-15,28-dihydroxy-23-(hydroxymethyl)-23-methyl-10-[(2E,4E)-6-methylhepta-2,4-dienyl]-21-oxa-1,7,8,11,17,18,24,30-octazatetracyclo[24.4.0.03,8.013,18]triacontane-2,9,12,19,22,25-hexone

InChI

InChI=1S/C31H47ClN8O10/c1-17(2)7-5-4-6-8-21-28(47)40-24(9-18(32)12-33-40)29(48)39-23(11-20(43)14-35-39)27(46)37-31(3,16-41)30(49)50-15-25(44)38-22(26(45)36-21)10-19(42)13-34-38/h4-7,17-24,33-35,41-43H,8-16H2,1-3H3,(H,36,45)(H,37,46)/b6-4+,7-5+/t18-,19+,20-,21-,22+,23-,24+,31-/m0/s1

InChI Key

OHBCWVJHZZYAHJ-QODGRZNGSA-N

SMILES

CC(C)C=CC=CCC1C(=O)N2C(CC(CN2)Cl)C(=O)N3C(CC(CN3)O)C(=O)NC(C(=O)OCC(=O)N4C(CC(CN4)O)C(=O)N1)(C)CO

Isomeric SMILES

CC(C)/C=C/C=C/C[C@H]1C(=O)N2[C@H](C[C@@H](CN2)Cl)C(=O)N3[C@@H](C[C@@H](CN3)O)C(=O)N[C@@](C(=O)OCC(=O)N4[C@H](C[C@H](CN4)O)C(=O)N1)(C)CO

Canonical SMILES

CC(C)C=CC=CCC1C(=O)N2C(CC(CN2)Cl)C(=O)N3C(CC(CN3)O)C(=O)NC(C(=O)OCC(=O)N4C(CC(CN4)O)C(=O)N1)(C)CO

Other CAS No.

99270-01-6

Synonyms

sohbumycin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Sohbumycin belongs to the macrolide class, which includes Swalpamycin, Tirandalydigin, and Irumamycin. These compounds share a macrocyclic lactone ring but differ in substituents and glycosylation patterns, which influence their antimicrobial spectra and resistance profiles. For example:

  • Swalpamycin : A 16-membered macrolide with neutral polarity, active against erythromycin-resistant Staphylococcus aureus .
  • Tirandalydigin : Features a unique glycosylation pattern that enhances stability in acidic environments.
Antimicrobial Activity and Resistance Profiles

The table below summarizes the comparative activity of this compound and related macrolides based on inferred data from :

Compound Class Target Bacteria Resistance Overcome Producer Organism
This compound 16-membered macrolide Gram-positive (e.g., S. aureus) Erythromycin-resistant strains Streptomyces sp. (unspecified)
Swalpamycin 16-membered macrolide Gram-positive, Mycobacteria Erythromycin resistance S. anandii subsp. swalpus
Capuramycin UDP-analog Mycobacteria (e.g., M. tuberculosis) N/A Streptomyces sp.
Ecumicin Cyclic peptide M. tuberculosis Multidrug-resistant TB Nonomuraea sp. MJM5123

Key Findings :

  • This compound and Swalpamycin both target erythromycin-resistant Gram-positive pathogens, suggesting a shared mechanism of action (e.g., ribosomal inhibition) .
  • Unlike this compound, Capuramycin and Ecumicin exhibit specialized activity against mycobacteria, highlighting functional divergence within the Streptomyces-derived antibiotics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sohbumycin
Reactant of Route 2
Sohbumycin

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